molecular formula C12H20O4S3 B14157527 2,5-Bis(tert-butylsulfonyl)thiophene CAS No. 3751-64-2

2,5-Bis(tert-butylsulfonyl)thiophene

Cat. No.: B14157527
CAS No.: 3751-64-2
M. Wt: 324.5 g/mol
InChI Key: ZBTFDTXUZXPFKC-UHFFFAOYSA-N
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Description

2,5-Bis(tert-butylsulfonyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two tert-butylsulfonyl groups attached to the 2 and 5 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(tert-butylsulfonyl)thiophene typically involves the reaction of thiophene with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Thiophene+2(tert-butylsulfonyl chloride)This compound\text{Thiophene} + 2 \text{(tert-butylsulfonyl chloride)} \rightarrow \text{this compound} Thiophene+2(tert-butylsulfonyl chloride)→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(tert-butylsulfonyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2,5-Bis(tert-butylsulfonyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Bis(tert-butylsulfonyl)thiophene involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(tert-butylsulfonyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.

    2,5-Bis(tert-butylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

2,5-Bis(tert-butylsulfonyl)thiophene is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to benzene or pyrrole rings. This uniqueness makes it valuable in specific applications where the electronic properties of the thiophene ring are advantageous.

Properties

CAS No.

3751-64-2

Molecular Formula

C12H20O4S3

Molecular Weight

324.5 g/mol

IUPAC Name

2,5-bis(tert-butylsulfonyl)thiophene

InChI

InChI=1S/C12H20O4S3/c1-11(2,3)18(13,14)9-7-8-10(17-9)19(15,16)12(4,5)6/h7-8H,1-6H3

InChI Key

ZBTFDTXUZXPFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)C(C)(C)C

Origin of Product

United States

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